molecular formula C13H13FN2O2 B2382276 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2034245-47-9

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B2382276
CAS No.: 2034245-47-9
M. Wt: 248.257
InChI Key: SJACTBKFXQTTLQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a chemical compound that belongs to the class of acetamides. It features a fluorophenyl group and a methylisoxazolyl group, making it a compound of interest in various scientific fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then reacted with 5-methylisoxazole-4-carboxaldehyde under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the methylisoxazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide
  • 2-(4-bromophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9-11(8-16-18-9)7-15-13(17)6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJACTBKFXQTTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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